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Compound of Interest

Compound Name: 1-(Methylsulfonyl)indolin-5-amine

Cat. No.: B1348966

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged"
structure due to its ability to interact with a wide array of biological targets. Within this class of
molecules, 1-(methylsulfonyl)indolin-5-amine emerges as a particularly valuable fragment for
drug discovery. Its unique combination of a constrained bicyclic core, a sulfonamide group
capable of acting as a hydrogen bond acceptor, and a primary amine providing a vector for
chemical elaboration makes it an attractive starting point for the development of novel
therapeutics. This technical guide provides a comprehensive overview of the synthesis,
chemical properties, and utility of 1-(methylsulfonyl)indolin-5-amine as a fragment in drug
discovery, with a focus on its application in the development of targeted therapies.

Introduction

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful and efficient
alternative to high-throughput screening for the identification of lead compounds. By screening
small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of
chemical space and often yields hits with higher ligand efficiency. The indoline core is
frequently found in bioactive molecules and approved drugs, underscoring its importance in
molecular recognition. The addition of a methylsulfonyl group at the 1-position and an amine at
the 5-position endows the 1-(methylsulfonyl)indolin-5-amine fragment with a specific set of
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properties that are highly desirable for interaction with various protein targets, including kinases
and enzymes involved in metabolic pathways.

Physicochemical Properties

The physicochemical properties of 1-(methylsulfonyl)indolin-5-amine make it an ideal
fragment for FBDD, adhering well to the "Rule of Three."

Property Value Source
Molecular Formula CoH12N202S [PubChem][1]
Molecular Weight 212.27 g/mol [PubChem][1]
XLogP3 0.4 [PubChem][1]
Hydrogen Bond Donors 1 (amine group) Calculated
Hydrogen Bond Acceptors 2 (sulfonyl group) Calculated
Rotatable Bonds 1 Calculated
Synthesis

A robust synthetic route to 1-(methylsulfonyl)indolin-5-amine is crucial for its application in
drug discovery. The following proposed synthesis is based on established chemical
transformations for analogous structures.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(methylsulfonyl)indolin-5-amine can be envisioned
starting from 5-nitroindoline. The synthesis involves two key steps: N-sulfonylation followed by
reduction of the nitro group.
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Caption: Proposed synthetic route to 1-(Methylsulfonyl)indolin-5-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Methylsulfonyl)-5-nitroindoline

To a solution of 5-nitroindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane
or pyridine at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

If using dichloromethane, add a non-nucleophilic base such as triethylamine or pyridine (1.5
eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-
layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

Wash the organic layer sequentially with dilute acid (e.g., 1M HCI), saturated sodium
bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to afford 1-
(methylsulfonyl)-5-nitroindoline.

Step 2: Synthesis of 1-(Methylsulfonyl)indolin-5-amine

Dissolve 1-(methylsulfonyl)-5-nitroindoline (1.0 eq) in a suitable solvent such as ethanol or
methanol.

Add a catalytic amount of 10% palladium on carbon (Pd/C).

To this suspension, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.
Alternatively, the reduction can be carried out under a hydrogen atmosphere (balloon or Parr
shaker).[2]
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» Heat the reaction mixture to reflux (for hydrazine reduction) or stir at room temperature (for
hydrogenation) and monitor the reaction progress by TLC or LC-MS.

» Upon completion, cool the reaction mixture to room temperature and filter through a pad of
Celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure to yield the crude product.

 Purify the residue by column chromatography or recrystallization to obtain 1-
(methylsulfonyl)indolin-5-amine.

Application in Fragment-Based Drug Discovery

The 1-(methylsulfonyl)indolin-5-amine fragment serves as an excellent starting point for the
development of inhibitors for various biological targets. The primary amine at the 5-position
provides a convenient handle for derivatization, allowing for the exploration of structure-activity
relationships (SAR) and the optimization of potency and selectivity.

Case Study: Pyruvate Kinase M2 (PKM2) Activators

Derivatives of the 1-(methylsulfonyl)indolin-5-yl scaffold have been investigated as activators of
the M2 isoform of pyruvate kinase (PKM2).[3] PKM2 is a key enzyme in glycolysis and is often
overexpressed in cancer cells, playing a role in the Warburg effect. Activation of PKM2 is a
potential therapeutic strategy to counteract abnormal cancer cell metabolism.[3]

Experimental Workflow for Fragment Elaboration:
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Caption: A typical fragment-based drug discovery workflow.
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In Vitro PKM2 Activation Assay Protocol:

The assay is performed in a 96-well plate format.

o Each well contains a reaction mixture with phosphoenolpyruvate (PEP), ADP, lactate
dehydrogenase (LDH), NADH, and the purified PKM2 enzyme in a suitable buffer.

e Add varying concentrations of the test compound (derivatives of 1-(methylsulfonyl)indolin-
5-amine) to the wells.

« Initiate the reaction by adding the enzyme.

e Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation
of NADH.

e The rate of the reaction is proportional to the activity of PKM2.

o Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Potential for Kinase Inhibition

The indoline scaffold is a well-established core for kinase inhibitors. The 1-
(methylsulfonyl)indolin-5-amine fragment can be elaborated to target the ATP-binding site of
various kinases. The sulfonamide can form key hydrogen bonds with the hinge region of the
kinase, while derivatives of the 5-amino group can extend into other pockets to enhance
potency and selectivity.

Signaling Pathways
PKM2 and Cancer Metabolism

As mentioned, derivatives of 1-(methylsulfonyl)indolin-5-amine have been explored as
activators of PKM2. In cancer cells, PKM2 is typically in a less active dimeric form, which
diverts glycolytic intermediates into biosynthetic pathways that support cell proliferation. Small
molecule activators promote the formation of the more active tetrameric form of PKM2, which
enhances the conversion of PEP to pyruvate, thereby reducing the availability of biosynthetic
precursors and slowing cancer cell growth.
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Caption: Role of PKM2 activators in cancer cell metabolism.

Conclusion

1-(Methylsulfonyl)indolin-5-amine is a versatile and valuable fragment for drug discovery. Its
favorable physicochemical properties, accessible synthesis, and demonstrated utility in the
development of enzyme activators and potential as a scaffold for kinase inhibitors make it an
important tool for medicinal chemists. Further exploration of this fragment in diverse screening
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libraries is likely to yield novel lead compounds for a range of therapeutic targets. This guide
provides a foundational understanding for researchers looking to leverage the potential of this
privileged fragment in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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